4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
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Overview
Description
4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-ethyl-2,6-dimethylpyrrole with suitable amidines under specific conditions to form the pyrrolo[3,4-d]pyrimidine ring system . The reaction conditions often involve the use of catalysts such as CuCl and solvents like DMSO to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, this compound can disrupt the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties and potential as an anticancer agent.
Uniqueness
4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C11H15N5O |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-amino-N-ethyl-2,6-dimethylpyrrolo[3,4-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C11H15N5O/c1-4-13-11(17)9-8-7(5-16(9)3)10(12)15-6(2)14-8/h5H,4H2,1-3H3,(H,13,17)(H2,12,14,15) |
InChI Key |
APJHEDFVZAWDAY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2C(=CN1C)C(=NC(=N2)C)N |
Origin of Product |
United States |
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